molecular formula C25H25F2N3O4S B12496575 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B12496575
M. Wt: 501.5 g/mol
InChI Key: ORLGCRRYBKVFQG-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, piperazine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-(4-fluorophenyl)piperazine through the reaction of piperazine with 4-fluorobenzaldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The piperazine derivative is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Coupling Reaction: The final step involves the coupling of the sulfonamide intermediate with 4-fluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler analog that lacks the sulfonamide and methoxyphenyl groups.

    4-fluoro-N-(4-fluorophenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline: A structurally related compound with different functional groups.

Uniqueness

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its combination of fluorinated aromatic rings, piperazine, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H25F2N3O4S

Molecular Weight

501.5 g/mol

IUPAC Name

4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C25H25F2N3O4S/c1-34-23-10-8-22(9-11-23)30(35(32,33)24-12-4-20(27)5-13-24)18-25(31)29-16-14-28(15-17-29)21-6-2-19(26)3-7-21/h2-13H,14-18H2,1H3

InChI Key

ORLGCRRYBKVFQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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